4-cyclohexylpiperidin-4-ol
Overview
Description
4-cyclohexylpiperidin-4-ol is a chemical compound with the molecular formula C11H21NO. It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and natural products . The compound’s unique structure, featuring a cyclohexyl group attached to the piperidine ring, contributes to its distinct chemical and biological properties .
Mechanism of Action
Target of Action
Piperidine derivatives, which include 4-cyclohexyl-4-piperidinol, have been utilized in various therapeutic applications .
Mode of Action
Piperidine derivatives are known to interact with their targets in a variety of ways, depending on the specific derivative and target .
Biochemical Pathways
Piperidine derivatives are known to influence a variety of biochemical pathways, depending on the specific derivative and its targets .
Result of Action
Piperidine derivatives have been associated with a range of biological activities .
Biochemical Analysis
Biochemical Properties
4-Cyclohexyl-4-Piperidinol plays a significant role in various biochemical reactions. It has been found to interact with several enzymes and proteins, influencing their activity and function. One notable interaction is with the chemokine receptor CCR5, which is part of the seven transmembrane G-protein coupled receptor family. This interaction is particularly relevant in the context of HIV-1 entry, as CCR5 serves as an essential coreceptor for the virus . The compound’s ability to act as a CCR5 antagonist suggests its potential in inhibiting HIV-1 infection. Additionally, 4-Cyclohexyl-4-Piperidinol has been shown to interact with other biomolecules, such as lipophilic groups, through strong salt-bridge interactions, further highlighting its versatile biochemical properties .
Cellular Effects
The effects of 4-Cyclohexyl-4-Piperidinol on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with the CCR5 receptor can alter cell signaling pathways involved in immune response and inflammation . Moreover, 4-Cyclohexyl-4-Piperidinol has been observed to impact gene expression by regulating the transcription of genes associated with viral entry and replication. These cellular effects underscore the compound’s potential in therapeutic applications, particularly in the treatment of viral infections.
Molecular Mechanism
The molecular mechanism of action of 4-Cyclohexyl-4-Piperidinol involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The binding of 4-Cyclohexyl-4-Piperidinol to the CCR5 receptor involves a strong salt-bridge interaction with a basic nitrogen atom, which anchors the ligand to the receptor . This interaction inhibits the receptor’s function, preventing the entry of HIV-1 into host cells. Additionally, 4-Cyclohexyl-4-Piperidinol can modulate enzyme activity by either inhibiting or activating specific enzymes involved in metabolic pathways, further influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Cyclohexyl-4-Piperidinol have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound remains stable under various conditions, maintaining its biochemical properties over extended periods . Degradation products may form under certain conditions, which could influence its efficacy and safety. Long-term studies in in vitro and in vivo models have demonstrated that 4-Cyclohexyl-4-Piperidinol can have sustained effects on cellular function, particularly in the context of viral inhibition and immune modulation.
Dosage Effects in Animal Models
The effects of 4-Cyclohexyl-4-Piperidinol vary with different dosages in animal models. At lower doses, the compound has been observed to effectively inhibit viral entry and replication without causing significant adverse effects . At higher doses, toxic effects may occur, including alterations in cellular metabolism and immune response. Threshold effects have been identified, indicating the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential toxicity.
Metabolic Pathways
4-Cyclohexyl-4-Piperidinol is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound’s metabolism primarily involves hydroxylation and conjugation reactions, which facilitate its excretion from the body . Enzymes such as cytochrome P450 play a crucial role in these metabolic processes, influencing the compound’s bioavailability and efficacy. Additionally, 4-Cyclohexyl-4-Piperidinol can affect metabolic flux and metabolite levels, further impacting cellular function and overall metabolism.
Transport and Distribution
The transport and distribution of 4-Cyclohexyl-4-Piperidinol within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in various cellular compartments . For instance, transporters such as P-glycoprotein can facilitate the movement of 4-Cyclohexyl-4-Piperidinol across cell membranes, affecting its distribution within tissues. Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of 4-Cyclohexyl-4-Piperidinol plays a critical role in its activity and function. This compound is directed to specific cellular compartments through targeting signals and post-translational modifications . For example, phosphorylation and glycosylation can influence the localization of 4-Cyclohexyl-4-Piperidinol to organelles such as the endoplasmic reticulum and Golgi apparatus. These localization patterns are essential for the compound’s interaction with specific biomolecules and its overall efficacy in modulating cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-cyclohexylpiperidin-4-ol typically involves the cyclization of appropriate precursors. One common method includes the reduction of imines followed by cyclization and reduction of the intermediate piperidinone . Phenylsilane plays a crucial role in promoting the formation and reduction of imines, initiating cyclization, and reducing the piperidinone intermediate with an iron complex as a catalyst .
Industrial Production Methods: Industrial production methods for this compound often involve multi-step synthesis processes that ensure high yield and purity. The use of efficient catalysts and optimized reaction conditions is essential for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 4-cyclohexylpiperidin-4-ol undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve hydrogenation using catalysts like palladium on carbon.
Substitution: Substitution reactions can occur at the nitrogen atom or the cyclohexyl group, using reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions include substituted piperidines, piperidinones, and various cyclohexyl derivatives .
Scientific Research Applications
4-cyclohexylpiperidin-4-ol has diverse applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry .
Chemistry:
- Used as a building block for synthesizing complex organic molecules.
- Employed in the development of new synthetic methodologies.
Biology:
- Investigated for its potential as an antitubercular agent due to its ability to inhibit mycobacterial arylamine N-acetyltransferase .
Medicine:
- Explored for its analgesic properties and potential use in pain management .
- Studied for its role as a CCR5 antagonist, which could be beneficial in treating HIV .
Industry:
- Utilized in the synthesis of pharmaceuticals and other fine chemicals.
- Applied in material science for developing new materials with unique properties.
Comparison with Similar Compounds
Substituted Piperidines: These compounds have various substituents on the piperidine ring, affecting their chemical and biological properties.
Spiropiperidines: Characterized by a spirocyclic structure, these compounds exhibit unique stereochemistry and reactivity.
Uniqueness: 4-cyclohexylpiperidin-4-ol’s uniqueness lies in its cyclohexyl group attached to the piperidine ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other piperidine derivatives and contributes to its diverse applications in scientific research .
Properties
IUPAC Name |
4-cyclohexylpiperidin-4-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO/c13-11(6-8-12-9-7-11)10-4-2-1-3-5-10/h10,12-13H,1-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWNUCKUARQPKNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2(CCNCC2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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